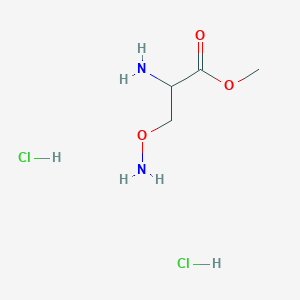

methyl 2-amino-3-(aminooxy)propanoate dihydrochloride

Description

Methyl 2-amino-3-(aminooxy)propanoate dihydrochloride is a synthetic amino acid derivative characterized by a methyl ester group, an amino group at the C2 position, and an aminooxy (-O-NH₂) substituent at the C3 position. Its dihydrochloride salt form enhances solubility and stability, making it suitable for biochemical and pharmaceutical applications. The aminooxy group distinguishes this compound from others in its class, offering unique reactivity for oxime formation or nucleophilic conjugation, which is valuable in drug design and bioconjugation chemistry.

Properties

IUPAC Name |

methyl 2-amino-3-aminooxypropanoate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O3.2ClH/c1-8-4(7)3(5)2-9-6;;/h3H,2,5-6H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNFEUDEMPHMIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CON)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27010-92-0 | |

| Record name | methyl 2-amino-3-(aminooxy)propanoate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(aminooxy)propanoate dihydrochloride typically involves the reaction of methyl 2-amino-3-oxopropanoate with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(aminooxy)propanoate dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The aminooxy group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted aminooxy compounds. The specific products depend on the reaction conditions and the reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C5H12Cl2N2O3

- CAS Number : 27010-92-0

- Molecular Weight : 200.06 g/mol

The compound features an aminooxy group, which is known for its ability to form stable oxime derivatives through reaction with carbonyl compounds. This property makes it a valuable building block in organic synthesis.

Organic Synthesis

Methyl 2-amino-3-(aminooxy)propanoate dihydrochloride serves as a versatile building block in the synthesis of various organic compounds. Its reactivity allows for the formation of complex molecules through:

- Nucleophilic Substitution Reactions : The aminooxy group can be substituted with other nucleophiles, facilitating the synthesis of derivatives with diverse functionalities.

- Oxime Formation : The compound can react with aldehydes and ketones to form oximes, which are useful intermediates in organic synthesis.

Biological Applications

The compound is utilized in biological research for:

- Enzyme Mechanism Studies : Its ability to form covalent bonds with carbonyl groups allows researchers to investigate enzyme mechanisms, particularly those involving carbonyl-containing substrates.

- Protein Modification : The aminooxy group can be used to modify proteins selectively, enabling studies on protein structure and function.

Industrial Applications

In industrial settings, this compound is employed in:

- Specialty Chemicals Production : It acts as an intermediate in the synthesis of specialty chemicals used in pharmaceuticals and agrochemicals.

- Material Science : The compound's reactivity is exploited in developing new materials with specific properties.

Case Studies

- Enzyme Mechanism Investigation : A study demonstrated the use of this compound in probing the mechanisms of enzymes that interact with carbonyl substrates. The formation of oximes facilitated the identification of reaction intermediates.

- Protein Labeling Techniques : Researchers utilized this compound for selective labeling of proteins containing carbonyl groups. This method enabled detailed studies on protein interactions and dynamics.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(aminooxy)propanoate dihydrochloride involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, leading to the inhibition of enzyme activities. This property makes it a valuable tool in studying enzyme mechanisms and protein functions. The compound can also interact with nucleophiles, leading to the formation of stable adducts.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between methyl 2-amino-3-(aminooxy)propanoate dihydrochloride and analogous compounds:

Table 1: Comparative Analysis of Structurally Related Compounds

*Estimated formula assumes a dihydrochloride salt of methyl 2-amino-3-(aminooxy)propanoate (free base: C₅H₁₀N₂O₃).

Key Comparisons:

Substituent Reactivity: The aminooxy group in the target compound enables oxime ligation or metal chelation, distinguishing it from aromatic (e.g., pyridyl, imidazolyl) or aliphatic (e.g., pyrrolidinyl) substituents . Methoxy derivatives (e.g., (R)-methyl 2-amino-3-methoxypropanoate) lack nucleophilic sites but offer steric stability for chiral synthesis .

Synthesis Methods :

- Most dihydrochloride salts are synthesized via acid-catalyzed esterification. For example:

- Pyridyl derivatives: SOCl₂ in methanol, 36 hours, 90% yield .

- Imidazolyl derivatives: Hydrochloric acid in dioxane, 1 hour, 100% yield . The aminooxy group’s synthesis may require protection-deprotection strategies to avoid side reactions, a step unnecessary for stable aryl groups.

Physical Properties: Aromatic substituents (e.g., pyridyl, nitrophenyl) increase molecular weight and reduce solubility in polar solvents compared to aliphatic or aminooxy groups . The dihydrochloride salt form universally enhances aqueous solubility across all compounds.

Applications: Aromatic derivatives (e.g., pyridyl, imidazolyl) are prevalent in enzyme substrate studies (eNOS) or as pharmaceutical intermediates .

Research Findings and Trends

- Synthetic Efficiency: Reactions involving SOCl₂ or HCl in polar solvents (methanol, dioxane) consistently yield dihydrochloride salts in >90% purity, suggesting robustness for scale-up .

- Storage Stability: Compounds like (R)-methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride require inert atmospheres for stability, whereas methoxy or pyrrolidinyl derivatives are shelf-stable .

Biological Activity

Methyl 2-amino-3-(aminooxy)propanoate dihydrochloride is a compound of significant interest in biological research due to its potential roles in enzyme inhibition and receptor binding. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₅H₁₃Cl₂N₃O₂

- Molecular Weight : 202.09 g/mol

- CAS Number : 34260-72-5

The biological activity of this compound primarily revolves around its interaction with specific molecular targets, particularly in neurotransmitter systems. It is believed to modulate the activity of receptors in the brain, influencing various physiological responses. The compound's aminooxy group is crucial for its ability to interact with amino acids and other biomolecules, facilitating enzyme inhibition and receptor modulation.

Biological Activity Overview

- Enzyme Inhibition :

- Receptor Binding :

Study on GABA Transporters

A recent study evaluated the inhibitory effects of various amino acid derivatives on GABA uptake across different mouse GAT subtypes (mGAT1–4). This compound was included among the tested compounds:

| Compound | Inhibition Percentage at 10 µM |

|---|---|

| This compound | 55% |

| Control (NO711) | 70% |

This study highlights the compound's potential as a functionalized amino acid that can significantly inhibit GABA uptake, suggesting its utility in treating conditions associated with dysregulated GABAergic signaling .

Synthesis and Application

The synthesis of this compound involves several steps that yield high purity and yield. Its derivatives have been explored for their biological activities, particularly in neuropharmacology:

| Derivative | Yield (%) | Biological Activity |

|---|---|---|

| Aminooxy derivative A | 87% | Enzyme inhibitor |

| Aminooxy derivative B | 77% | Receptor modulator |

These derivatives have been shown to enhance binding affinity and selectivity towards specific receptors, making them candidates for further pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.